![molecular formula C22H29N5O3 B1681199 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900874-91-1](/img/structure/B1681199.png)
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
T-00127-HEV1, also known as PI4KIIIβ Inhibitor II, is a PI4KIIIβ Inhibitor. T-00127-HEV1 displays anti-poliovirus activity with broad specificity for enteroviruses (EC50 = 0.77, 3.38, 2.5, 1.03 & >44 µM for PV, CVB3, HRVM, HCV 1b & HCV 2a, respectively).
Scientific Research Applications
Anti-Poliovirus Activity
T-00127-HEV1 is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound that displays anti-poliovirus activity . It has broad specificity for enteroviruses, with EC50 values of 0.77, 3.38, 2.5, 1.03, and >44 µM for PV, CVB3, HRVM, HCV 1b, and HCV 2a, respectively .
Inhibition of Viral RNA Replication
This compound dose-dependently inhibits viral RNA replication . This makes it a potential candidate for the development of antiviral drugs.
PI4KIIIβ Inhibition
T-00127-HEV1 acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . The IC50 value for PI4KIIIβ is 150 nM, indicating strong affinity . It has poor affinity towards PI4KIIIα & PI4KIIα (IC50 = 75 & ≥100 µM) .
PI4KIIIβ Accumulation and PI4P Reduction
The compound has been shown to cause PI4KIIIβ accumulation and reduce PI4P at the Golgi apparatus . This could have implications in the study of cellular processes involving these molecules.
Low Cytotoxicity
T-00127-HEV1 exhibits low cytotoxicity, with a CC50 value of >50 µM in HeLa cells . This makes it a safer option for potential therapeutic applications.
Pharmacokinetic Profile
The compound has an attractive pharmacokinetic profile in mice , which could make it a good candidate for further development into a drug.
Mechanism of Action
Target of Action
The primary target of T-00127_HEV1 is Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) . PI4KIIIβ is an enzyme involved in the phosphatidylinositol signaling pathway, playing a crucial role in intracellular processes such as protein sorting and membrane trafficking .
Mode of Action
T-00127_HEV1 acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . It has an IC50 value of 150 nM, indicating its high affinity for PI4KIIIβ . It shows poor affinity towards pi4kiiiα & pi4kiiα .
Biochemical Pathways
By inhibiting PI4KIIIβ, T-00127_HEV1 affects the phosphatidylinositol signaling pathway . This inhibition leads to the accumulation of PI4KIIIβ and a reduction in Phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus . The changes in these biochemical markers can impact various downstream cellular processes.
Pharmacokinetics
It is soluble in DMSO at 50 mg/mL , which could potentially influence its bioavailability.
Result of Action
T-00127_HEV1 displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication . The compound’s action results in low cytotoxicity, with a CC50 value greater than 50 µM in HeLa cells .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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